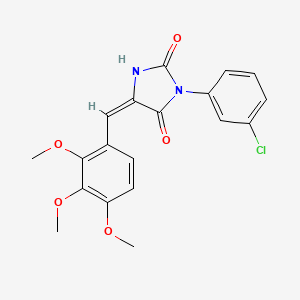![molecular formula C22H20N2O6S B11591506 2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B11591506.png)
2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxin ring, a pyrimidinone core, and an ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Attachment of the Sulfanyl Group: The benzodioxin derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Pyrimidinone Core: The pyrimidinone core is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the nature of the substituent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Antioxidant Activity: It may exert antioxidant effects by scavenging free radicals and reducing oxidative stress.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses to external stimuli.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog with similar structural features but lacking the pyrimidinone core.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: A related compound with additional nitro and amide groups.
Uniqueness
2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4(3H)-one is unique due to its combination of a benzodioxin ring, a sulfanyl group, and a pyrimidinone core.
Eigenschaften
Molekularformel |
C22H20N2O6S |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-(2-ethoxyphenyl)-6-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C22H20N2O6S/c1-2-28-17-6-4-3-5-15(17)24-21(27)12-20(26)23-22(24)31-13-16(25)14-7-8-18-19(11-14)30-10-9-29-18/h3-8,11-12,26H,2,9-10,13H2,1H3 |
InChI-Schlüssel |
AZKHFSYSCPHBIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1N2C(=O)C=C(N=C2SCC(=O)C3=CC4=C(C=C3)OCCO4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{1-[2-(2-hydroxyethoxy)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11591435.png)
![(2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B11591437.png)
![Ethyl 4-[({[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11591439.png)

![11-(3-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11591445.png)
![methyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11591451.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11591452.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11591471.png)
![1-(Azepan-1-ylcarbonyl)-5,5-diethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B11591477.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11591478.png)
![(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(prop-2-EN-1-YL)prop-2-enamide](/img/structure/B11591480.png)
![5-{6-Hydroxy-5-phenyl-[1,1'-biphenyl]-3-YL}-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B11591483.png)
![3-[5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11591494.png)
![5-Benzyl-6-(4-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11591499.png)
